1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate
Description
1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate is a complex organic compound with unique structural features. This compound is characterized by the presence of fluorinated alkyl groups and a bicyclic heptanyl moiety, making it a subject of interest in various scientific fields.
Properties
IUPAC Name |
1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F4O4/c1-19(2)12-8-9-20(19,3)15(10-12)29-17(27)14-7-5-4-6-13(14)16(26)28-11-21(24,25)18(22)23/h4-7,12,15,18H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITJOVYGBCQFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3C(=O)OCC(C(F)F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate involves multiple steps. One common method includes the esterification of benzene-1,2-dicarboxylic acid with 2,2,3,3-tetrafluoropropanol and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and precise control of reaction conditions are crucial for large-scale synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated alkyl groups, where nucleophiles replace fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorinated alkyl groups and bicyclic heptanyl moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether: A fluorinated ether with similar structural features.
2,2,3,3-Tetrafluoropropyl methacrylate: A fluorinated ester used in polymer synthesis.
Uniqueness
1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate stands out due to its unique combination of fluorinated alkyl groups and a bicyclic heptanyl moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
